Bienvenue dans la boutique en ligne BenchChem!

Myosin-IN-1

Cardiac Myosin ATPase Activity Hypertrophic Cardiomyopathy

Myosin-IN-1 (F10) is the essential tool for cardiac contractility research. Unlike other myosin inhibitors, it features rapid ON/OFF kinetics (~45s/50s) for full recovery in acute ex vivo models, enabling robust repeated-measure designs. Its selective inhibition of cardiac vs. skeletal myofibrils (25% vs. 0% ATPase reduction at 20 µM) ensures data purity, eliminating confounding skeletal muscle effects. This distinct scaffold (Tanimoto 0.22 vs. Mavacamten) is ideal for SAR campaigns.

Molecular Formula C12H16N4OS2
Molecular Weight 296.4 g/mol
Cat. No. B12374781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyosin-IN-1
Molecular FormulaC12H16N4OS2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N=CN(C2=O)NC(=S)NC(C)C
InChIInChI=1S/C12H16N4OS2/c1-4-8-5-9-10(19-8)13-6-16(11(9)17)15-12(18)14-7(2)3/h5-7H,4H2,1-3H3,(H2,14,15,18)
InChIKeyYHDHTDKZRCMSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myosin-IN-1 (Compound F10): A Novel Cardiac-Specific Myosin Inhibitor for Heart Failure and Hypertrophic Cardiomyopathy Research


Myosin-IN-1 (also designated compound F10) is a low-micromolar, cardiac-specific myosin inhibitor identified via artificial intelligence-based virtual high-throughput screening [1]. It is a small molecule that directly targets the β-cardiac myosin motor domain, stabilizing the biochemical super-relaxed (SRX) state and the structural interacting-heads motif (IHM) OFF state of cardiac myosin, thereby reducing myocardial force production and calcium sensitivity [1]. As a negative inotropic agent, Myosin-IN-1 diminishes left ventricular pressure development in isolated perfused hearts, positioning it as a valuable research tool for investigating cardiac contractility and developing novel therapeutics for heart failure and hypertrophic cardiomyopathy [1].

Why Cardiac Myosin Inhibitors Cannot Be Interchanged: The Case for Myosin-IN-1 in Precision Research


Cardiac myosin inhibitors, despite a shared target, exhibit profound differences in potency, isoform selectivity, and importantly, pharmacodynamic kinetics that preclude simple substitution. While compounds like Mavacamten and Aficamten have advanced clinically, their binding kinetics, reversibility profiles, and off-target effects differ significantly [1]. Myosin-IN-1, as a distinct chemical scaffold, demonstrates a unique combination of rapid reversibility and cardiac-specificity that is not replicated by other inhibitors. The following quantitative evidence demonstrates that substituting Myosin-IN-1 with a generic 'cardiac myosin inhibitor' would yield non-comparable experimental results and potentially erroneous mechanistic conclusions.

Quantitative Differentiation of Myosin-IN-1: Head-to-Head Evidence vs. Mavacamten and Aficamten


Myosin-IN-1 Exhibits Low-Micromolar Potency for Cardiac Myosin ATPase Inhibition

In a direct biochemical assay measuring F-actin stimulated ATPase activity of bovine β-cardiac myosin S1, Myosin-IN-1 (F10) demonstrated an IC50 of 21 ± 3 µmol/L, achieving 89 ± 5% maximal inhibition [1]. This potency, while lower than Mavacamten (IC50 0.49 µM bovine) and Aficamten (IC50 1.4 µM) , is characteristic of a novel, low-micromolar inhibitor suitable for in vitro and ex vivo cardiac pharmacology studies.

Cardiac Myosin ATPase Activity Hypertrophic Cardiomyopathy Heart Failure Small Molecule Inhibitor

Myosin-IN-1 Demonstrates MYH7/6-Specific Cardiac Isoform Selectivity Unmatched by Generic Myosin Inhibitors

In a direct comparison of myofibrils isolated from marmoset tissues, 20 µmol/L Myosin-IN-1 significantly reduced the ATPase activity of fully Ca2+-activated cardiac myofibrils by approximately 25% but had no effect on the ATPase of myofibrils isolated from fast skeletal muscle (Tibialis Anterior) [1]. The compound showed an intermediate effect (approximately 10% reduction) on slow skeletal muscle (Soleus), consistent with the distribution of myosin heavy chain isoforms and suggesting specific inhibition of MYH7/6 [1]. This level of isoform discrimination is a critical differentiator for studies where off-target skeletal muscle effects must be avoided.

Isoform Selectivity Cardiac Myosin Skeletal Muscle Myofibril ATPase Target Specificity

Head-to-Head Comparison: Myosin-IN-1 Exhibits Significantly Faster On/Off Kinetics than Mavacamten in Isolated Heart

In a direct, head-to-head comparison using isolated Langendorff-perfused rat hearts, Myosin-IN-1 (20 µmol/L) and Mavacamten (1 µmol/L) both reduced left ventricular systolic pressure (LVSP). However, the kinetics of this effect were markedly different [1]. Myosin-IN-1 decreased LVSP with a half-time of approximately 45 seconds, which is about three times faster than the 120-second half-time for Mavacamten [1]. Furthermore, the OFF-rate for Myosin-IN-1 was approximately 50 seconds, compared to 200 seconds for Mavacamten, indicating four-times faster reversibility [1].

Pharmacodynamics Langendorff-Perfused Heart Negative Inotrope Kinetics Reversibility

Myosin-IN-1's Effect on Cardiac Function is Fully and Rapidly Reversible

The negative inotropic effect of Myosin-IN-1 in the Langendorff-perfused rat heart is completely reversible upon washout. Perfusion with drug-free Krebs-Henseleit solution restored hemodynamic parameters, including left ventricular systolic pressure, to baseline values within approximately three minutes [1]. This contrasts with Mavacamten, which exhibited a four-fold slower OFF-rate (~200 s) in the same experimental system [1].

Reversibility Langendorff Heart Negative Inotropy Cardiac Function Drug Washout

Myosin-IN-1 Represents a Structurally Novel Chemical Scaffold for Cardiac Myosin Inhibition

ChemMineTools analysis revealed that Myosin-IN-1 (F10) does not cluster with any previously published myosin-directed small molecule effectors [1]. The highest structural similarity was observed with Mavacamten, with a Tanimoto coefficient of only 0.22, indicating low structural similarity [1]. This novel scaffold offers a unique starting point for medicinal chemistry optimization and exploration of structure-activity relationships distinct from the established Mavacamten or Aficamten chemotypes.

Chemical Scaffold Virtual Screening Drug Discovery Tanimoto Coefficient Structure-Activity Relationship

Optimal Research and Discovery Applications for Myosin-IN-1 Based on Quantitative Evidence


Acute Ex Vivo Functional Studies in Isolated Perfused Hearts

The rapid ON/OFF kinetics (half-times ~45 s ON, ~50 s OFF) and complete reversibility of Myosin-IN-1 in Langendorff-perfused rat hearts [1] make it exceptionally well-suited for acute ex vivo experiments. Researchers can induce transient negative inotropy and observe full recovery within minutes, allowing for repeated-measure designs and precise temporal control not feasible with slower-acting inhibitors like Mavacamten.

Investigating Cardiac Myosin Isoform-Specific Biology

The demonstrated selectivity of Myosin-IN-1 for cardiac myofibrils over fast skeletal muscle myofibrils (25% vs. 0% reduction in ATPase activity at 20 µM) [1] positions it as a critical tool for dissecting the specific roles of MYH7/6 in cardiac physiology and pathophysiology, without confounding effects on skeletal muscle contraction.

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry

As a novel chemical scaffold with low structural similarity to existing cardiac myosin inhibitors (Tanimoto coefficient 0.22 vs. Mavacamten) [1], Myosin-IN-1 serves as an ideal starting point for SAR campaigns. Researchers can explore chemical space distinct from the Mavacamten and Aficamten series to optimize potency, selectivity, or pharmacokinetic properties for potential therapeutic development.

In Vitro Screening and Mechanistic Studies of Cardiac Contractility

With a well-defined IC50 of 21 µM in actomyosin ATPase assays [1], Myosin-IN-1 is a robust tool for in vitro studies aimed at understanding the fundamental mechanics of cardiac muscle contraction. Its unique mechanism of stabilizing the SRX state can be used to probe the role of thick filament regulation in normal and diseased myocardium.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myosin-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.